tert-butyl N-{7-formyltricyclo[3.2.1.0,2,7]octan-6-yl}carbamate, Mixture of diastereomers
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Overview
Description
Tert-butyl N-{7-formyltricyclo[3.2.1.0,2,7]octan-6-yl}carbamate: , a mixture of diastereomers, is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a tricyclic system with a formyl group at the 7-position. The presence of multiple stereocenters results in the formation of diastereomers, adding to the complexity and potential utility of this compound in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{7-formyltricyclo[3.2.1.0,2,7]octan-6-yl}carbamate typically involves multi-step organic reactions. One common approach is the cyclization of linear precursors followed by formylation and tert-butoxycarbonylation reactions[_{{{CITATION{{{_2{Synthesis of Highly Functionalised Enantiopure Bicyclo3.2.1 ... - MDPI. The reaction conditions often require careful control of temperature, solvent choice, and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing . These methods are designed to optimize yield, purity, and cost-effectiveness. The use of automated systems and advanced purification techniques, such as chromatography , can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including oxidation , reduction , substitution , and hydrolysis reactions. These reactions are influenced by the presence of functional groups within the molecule and the stereochemistry of the diastereomers.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophilic substitution reactions may involve reagents like alkyl halides and amines .
Hydrolysis: : Acidic or basic conditions can be employed to hydrolyze the carbamate group.
Major Products Formed
The major products formed from these reactions include alcohols , amines , carboxylic acids , and amines . The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Tert-butyl N-{7-formyltricyclo[3.2.1.0,2,7]octan-6-yl}carbamate: has diverse applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The formyl group and tert-butyl group may play crucial roles in binding to enzymes or receptors, leading to biological or chemical transformations. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl N-{7-formyltricyclo[3.2.1.0,2,7]octan-6-yl}carbamate: can be compared to other similar compounds, such as tert-butyl carbamates and formylated tricyclic compounds . Its uniqueness lies in the combination of the tert-butyl group with the tricyclic system and the presence of multiple stereocenters. This combination provides distinct chemical and biological properties that differentiate it from other compounds.
Similar Compounds
Tert-butyl carbamates
Formylated tricyclic compounds
Bicyclo[3.2.1]octane derivatives
tert-butyl N-{7-formyltricyclo[3.2.1.0,2,7]octan-6-yl}carbamate , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2649075-07-8 |
---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-(7-formyl-6-tricyclo[3.2.1.02,7]octanyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)18-12(17)15-11-8-4-5-9-10(6-8)14(9,11)7-16/h7-11H,4-6H2,1-3H3,(H,15,17) |
InChI Key |
DITNWIJFQPCTOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC3C1(C3C2)C=O |
Purity |
95 |
Origin of Product |
United States |
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